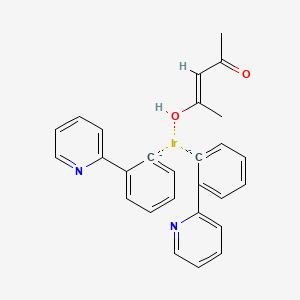
2,6-Ditert-butyl-4-diazoniophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butyl-4-diazoniophenolate is an organic compound with the molecular formula C₁₄H₂₀N₂O. It is known for its unique structure, which includes two tert-butyl groups and a diazoniophenolate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-diazoniophenolate typically involves the reaction of 2,6-Ditert-butylphenol with diazonium salts. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Ditert-butyl-4-diazoniophenolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Aplicaciones Científicas De Investigación
2,6-Ditert-butyl-4-diazoniophenolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and as an antioxidant in various materials.
Mecanismo De Acción
The mechanism of action of 2,6-Ditert-butyl-4-diazoniophenolate involves its interaction with molecular targets through its diazoniophenolate moiety. This interaction can lead to the formation of reactive intermediates that can participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Ditert-butylphenol: This compound is structurally similar but lacks the diazoniophenolate moiety.
2,6-Ditert-butyl-4-methylphenol: Another similar compound with a methyl group instead of the diazoniophenolate moiety.
Uniqueness
2,6-Ditert-butyl-4-diazoniophenolate is unique due to its combination of tert-butyl groups and the diazoniophenolate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
955-02-2 |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-diazoniophenolate |
InChI |
InChI=1S/C14H20N2O/c1-13(2,3)10-7-9(16-15)8-11(12(10)17)14(4,5)6/h7-8H,1-6H3 |
Clave InChI |
NRJGCANPWXHZFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



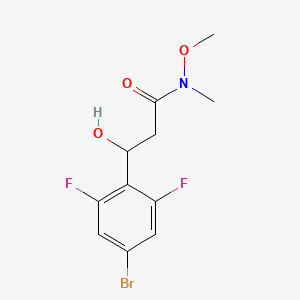
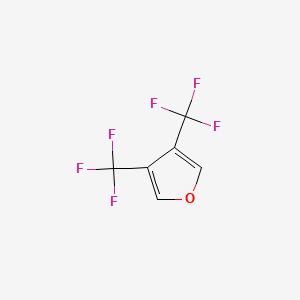
![3,20-dioxapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B14760742.png)

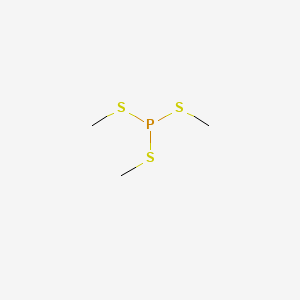


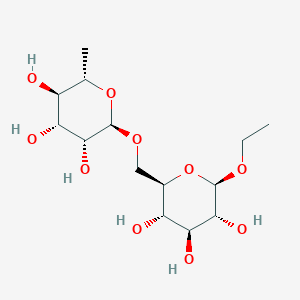
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)



